molecular formula C19H20N2O3S B2584968 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole CAS No. 1105223-69-5

5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2584968
CAS No.: 1105223-69-5
M. Wt: 356.44
InChI Key: ROGKGPVLGIIVBR-UHFFFAOYSA-N
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Description

5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles. The structure of this compound includes a five-membered ring containing one oxygen and two nitrogen atoms, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the following steps :

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Scientific Research Applications

5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-14(2)12-15-8-10-17(11-9-15)25(22,23)13-18-20-19(21-24-18)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGKGPVLGIIVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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